molecular formula C19H17N5O3 B2731669 3-(4-ethylphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide CAS No. 402509-39-1

3-(4-ethylphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No. B2731669
CAS RN: 402509-39-1
M. Wt: 363.377
InChI Key: YWTOBOUWRKDVBM-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(4-ethylphenyl)-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide” is an organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The compound also has an ethylphenyl group, a nitrophenyl group, and a carbohydrazide group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyrazole ring, ethylphenyl group, nitrophenyl group, and carbohydrazide group would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and reagents present. The nitro group could potentially undergo reduction reactions, and the carbohydrazide group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would all influence its properties .

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on the synthesis of various pyrazole-carbohydrazide derivatives due to their notable chemical properties and potential applications. For example, an efficient synthesis method for N-fused heterocyclic compounds, including compounds with structural similarities to 3-(4-ethylphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide, has been developed. This method involves a five-component cascade reaction, highlighting the operational simplicity and environmental friendliness of the synthesis process H. Hosseini & M. Bayat, 2019.

Corrosion Inhibition

Pyrazole-carbohydrazide compounds have shown promising results in corrosion protection. A study investigated the effectiveness of similar compounds as corrosion inhibitors for mild steel in acidic solutions. The findings suggest that these compounds can significantly inhibit corrosion, making them valuable for industrial applications P. Paul, M. Yadav, & I. Obot, 2020.

Molecular Docking and Biological Activities

The biological importance of pyrazole derivatives has been extensively studied through vibrational spectroscopic investigations and molecular docking. These compounds have been identified as potential inhibitors for various biological targets, indicating their potential in drug discovery and medicinal chemistry R. Pillai et al., 2017.

Antimicrobial and Antiviral Activities

Pyrazole-based compounds have also been synthesized and evaluated for their antimicrobial and antiviral activities. These studies show that certain pyrazole derivatives exhibit significant activity against various pathogens, highlighting their potential as therapeutic agents K. Dawood et al., 2011.

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action for this compound .

Future Directions

Future research on this compound could involve exploring its potential uses in various fields, such as medicinal chemistry or materials science. Studies could also be conducted to determine its physical and chemical properties, safety profile, and mechanism of action .

properties

IUPAC Name

3-(4-ethylphenyl)-N-[(E)-(4-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3/c1-2-13-3-7-15(8-4-13)17-11-18(22-21-17)19(25)23-20-12-14-5-9-16(10-6-14)24(26)27/h3-12H,2H2,1H3,(H,21,22)(H,23,25)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTOBOUWRKDVBM-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-ethylphenyl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.